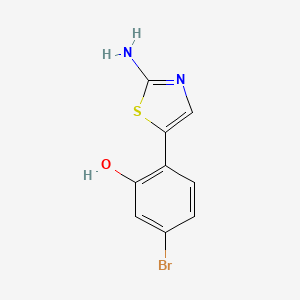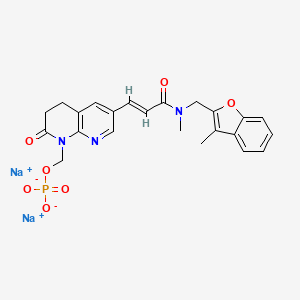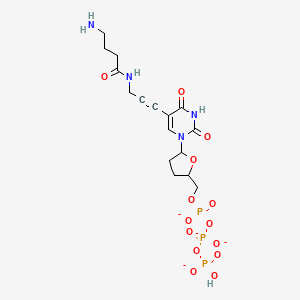
439077-17-5 (Without cation and water of crystallization)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is incorporated by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment, making it a valuable tool in molecular biology for labeling DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-11-ddUTP involves the incorporation of an amino group into the deoxyuridine triphosphate (dUTP) molecule. The amino group is introduced through a series of chemical reactions, including the use of activated esters and nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and buffers such as sodium bicarbonate at a pH of 8.3 .
Industrial Production Methods
Industrial production of Amino-11-ddUTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-11-ddUTP undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters.
Enzymatic Incorporation: The compound is incorporated into DNA by enzymes such as Taq DNA polymerase, Sequenase, and Klenow fragment.
Common Reagents and Conditions
Common reagents used in reactions involving Amino-11-ddUTP include activated esters, buffers like sodium bicarbonate, and solvents such as DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the incorporation of the compound into DNA .
Major Products Formed
The major products formed from reactions involving Amino-11-ddUTP are labeled DNA molecules. These labeled DNA molecules can be used in various molecular biology applications, including fluorescence in situ hybridization (FISH) and other labeling techniques .
Wissenschaftliche Forschungsanwendungen
Amino-11-ddUTP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of labeled DNA molecules for various analytical techniques.
Biology: Employed in fluorescence in situ hybridization (FISH) to visualize and quantify RNA molecules within cells.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences and mutations.
Industry: Applied in the production of labeled DNA probes for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of Amino-11-ddUTP involves its incorporation into DNA by DNA polymerases. Once incorporated, the amino group can react with activated esters to form labeled DNA molecules. This labeling allows for the visualization and quantification of specific DNA sequences in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-11-dUTP: Similar to Amino-11-ddUTP but lacks the dideoxy modification, making it suitable for different labeling applications.
Amino-11-dCTP: A modified deoxycytidine triphosphate used for amine labeling of DNA.
Biotin-11-dUTP: A biotin-labeled deoxyuridine triphosphate used for non-radioactive DNA labeling.
Uniqueness
Amino-11-ddUTP is unique due to its dideoxy modification, which makes it a terminator triphosphate. This property allows it to be used in applications where the termination of DNA synthesis is required, such as in sequencing and labeling techniques .
Eigenschaften
Molekularformel |
C16H22N4O14P3-3 |
|---|---|
Molekulargewicht |
587.29 g/mol |
IUPAC-Name |
[[[5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N4O14P3/c17-7-1-4-13(21)18-8-2-3-11-9-20(16(23)19-15(11)22)14-6-5-12(32-14)10-31-36(27,28)34-37(29,30)33-35(24,25)26/h9,12,14H,1,4-8,10,17H2,(H,18,21)(H,27,28)(H,29,30)(H,19,22,23)(H2,24,25,26)/p-3 |
InChI-Schlüssel |
ROYWJKOFQAFJCX-UHFFFAOYSA-K |
Kanonische SMILES |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




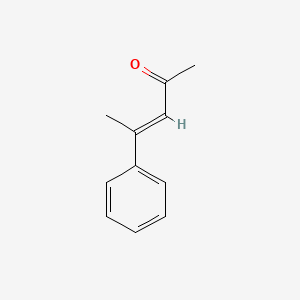
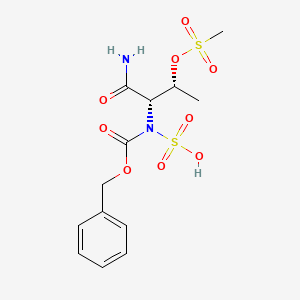
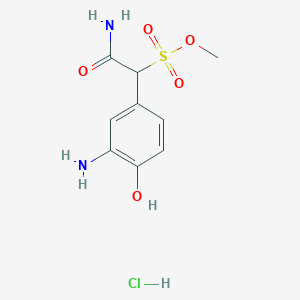
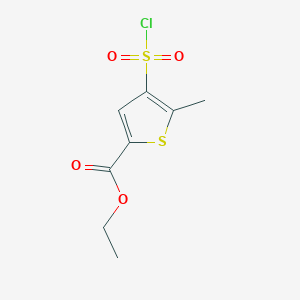
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)


